Acid Black 172

Vue d'ensemble

Description

It is widely used in the textile, leather, paper, and ink industries due to its excellent lightfastness and thermal stability . This compound is known for imparting a deep black color to various materials.

Méthodes De Préparation

The synthesis of Acid Black 172 involves several steps:

Diazotization: 6-nitro-1-diazo-2-naphthol-4-sulfonic acid is diazotized using zinc chloride as a catalyst to obtain a diazo solution.

Coupling: 2-naphthol is added to the diazo solution, and the pH is regulated with sodium hydroxide.

Chromization: Chromic sulfate and acetic acid are used to obtain a chromizing solution.

Complexation: The chromizing solution is added to the coupling solution, followed by the addition of salicylic acid to remove chromium, resulting in an this compound slurry.

Analyse Des Réactions Chimiques

Acid Black 172 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized, which is a common reaction in dye decolorization processes.

Substitution: The azo groups in the compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common reagents used in these reactions include potassium ferricyanide for oxidation and various reducing agents for reduction processes . The major products formed from these reactions are typically decolorized or degraded forms of the dye, which are often less toxic and more environmentally friendly .

Applications De Recherche Scientifique

Chemical Properties and Structure

Acid Black 172 is categorized under azo dyes, characterized by the presence of one or more azo groups (-N=N-). Its molecular formula is CHNOS, and it exhibits excellent solubility in water, making it suitable for various applications.

Textile Industry

This compound is predominantly used in the textile industry for dyeing wool, silk, and nylon due to its high color fastness properties. It provides deep shades and is favored for its ability to produce rich colors.

Leather Industry

In leather processing, this compound is utilized for coloring leather products. Its compatibility with various tanning agents enhances its application in this sector.

Paper and Ink Industries

The dye also finds applications in the paper industry for coloring paper products and in the ink industry for producing black inks.

Biodegradation Studies

This compound has been extensively studied for its biodegradation potential. Research indicates that certain microorganisms can decolorize this dye effectively, making it a subject of interest in bioremediation studies. For instance, a study demonstrated that Aspergillus niger achieved a maximum decolorization of 95% at a concentration of 10 mg/L within 72 hours using microbial fuel cells .

Microbial Fuel Cells

The dye has been utilized in microbial fuel cells (MFCs) to generate bioelectricity while simultaneously decolorizing wastewater. The performance metrics from various studies show that MFCs can achieve significant voltage outputs while treating this compound solutions . The following table summarizes findings from one such study:

| Microorganism | Initial Dye Concentration (mg/L) | Decolorization (%) | Open Circuit Voltage (mV) |

|---|---|---|---|

| Aspergillus niger | 10 | 95 | 890 |

| Trichoderma harzianum | 10 | 94 | 860 |

Electrocoagulation Processes

Research has also focused on optimizing the removal of this compound through electrocoagulation. A study reported an optimal removal efficiency of over 90% under specific conditions (pH of 7, initial dye concentration of 300 mg/L, applied current of 2 A) .

Environmental Impact Studies

The environmental impact of this compound has led to investigations into its degradation pathways and the development of eco-friendly treatment methods. For example, a study highlighted the effectiveness of using electrocoagulation as a sustainable method for dye removal from wastewater .

Case Studies

Case Study: Decolorization by Fungi

A notable case study involved the use of filamentous fungi in MFCs for the decolorization of this compound. The study found that varying dye concentrations affected both decolorization efficiency and voltage output, highlighting the balance needed between treatment efficacy and energy generation .

Case Study: Optimization via Response Surface Methodology

Another significant research effort employed response surface methodology to optimize conditions for this compound removal via electrocoagulation. The study confirmed that initial pH and dye concentration were critical parameters influencing the removal efficiency .

Mécanisme D'action

The mechanism of action of Acid Black 172 involves its interaction with various molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Acid Black 172 can be compared with other similar compounds such as:

C.I. Acid Black 1: Similar in structure and used in similar applications, but it undergoes photochemical degradation more readily.

C.I. Acid Black 194: Another similar compound with comparable dyeing properties but different stability and solubility characteristics.

C.I. This compound is unique due to its excellent lightfastness, thermal stability, and wide range of industrial applications .

Propriétés

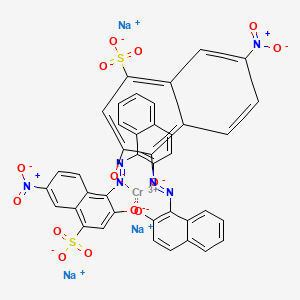

IUPAC Name |

trisodium;chromium(3+);7-nitro-3-oxido-4-[(2-oxidonaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C20H13N3O7S.Cr.3Na/c2*24-16-8-5-11-3-1-2-4-13(11)19(16)21-22-20-14-7-6-12(23(26)27)9-15(14)18(10-17(20)25)31(28,29)30;;;;/h2*1-10,24-25H,(H,28,29,30);;;;/q;;+3;3*+1/p-6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WACZZIYBCYRXBW-UHFFFAOYSA-H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2N=NC3=C4C=CC(=CC4=C(C=C3[O-])S(=O)(=O)[O-])[N+](=O)[O-])[O-].[Na+].[Na+].[Na+].[Cr+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H20CrN6Na3O14S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9028045 | |

| Record name | C.I. Acid Black 172 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9028045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

993.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Pellets or Large Crystals | |

| Record name | Chromate(3-), bis[3-(hydroxy-.kappa.O)-4-[2-[2-(hydroxy-.kappa.O)-1-naphthalenyl]diazenyl-.kappa.N1]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

57693-14-8 | |

| Record name | Chromate(3-), bis[3-(hydroxy-.kappa.O)-4-[2-[2-(hydroxy-.kappa.O)-1-naphthalenyl]diazenyl-.kappa.N1]-7-nitro-1-naphthalenesulfonato(3-)]-, sodium (1:3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Black 172 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9028045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trisodium bis[3-hydroxy-4-[(2-hydroxy-1-naphthyl)azo]-7-nitronaphthalene-1-sulphonato(3-)]chromate(3-) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.352 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ACID BLACK 172 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67U4FM81UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.